molecular formula C10H16ClNO B14508924 Benzyl(methoxy)dimethylammonium chloride CAS No. 64183-65-9

Benzyl(methoxy)dimethylammonium chloride

Katalognummer: B14508924
CAS-Nummer: 64183-65-9
Molekulargewicht: 201.69 g/mol
InChI-Schlüssel: QXIYTJDFFXEKCG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl(methoxy)dimethylammonium chloride is a quaternary ammonium compound characterized by the presence of a benzyl group, a methoxy group, and two methyl groups attached to a central nitrogen atom. This compound is known for its surfactant properties and is widely used in various industrial and scientific applications due to its antimicrobial and surface-active properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzyl(methoxy)dimethylammonium chloride typically involves the reaction of benzyl chloride with dimethylamine in the presence of a methoxy group. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods: Industrial production of this compound often involves the alkylation of tertiary amines with benzyl chloride in the presence of a methoxy group. The reaction is usually conducted in a solvent such as ethanol or water, and the product is purified through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl(methoxy)dimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Benzyl(methoxy)dimethylammonium chloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of benzyl(methoxy)dimethylammonium chloride primarily involves its surfactant properties. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzyl(methoxy)dimethylammonium chloride is unique due to the presence of the methoxy group, which enhances its surface activity and antimicrobial properties compared to other quaternary ammonium compounds .

Eigenschaften

CAS-Nummer

64183-65-9

Molekularformel

C10H16ClNO

Molekulargewicht

201.69 g/mol

IUPAC-Name

benzyl-methoxy-dimethylazanium;chloride

InChI

InChI=1S/C10H16NO.ClH/c1-11(2,12-3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

QXIYTJDFFXEKCG-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(CC1=CC=CC=C1)OC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.